6-Bromo-1H-indazol-3-ol

Synthetic chemistry Cross-coupling Building block procurement

6-Bromo-1H-indazol-3-ol (CAS 885521-92-6, MFCD07781600) is a heterobifunctional indazole building block that combines a C6 bromine atom for transition-metal-catalyzed cross-coupling with a C3 hydroxyl group that serves as both a hinge-binding pharmacophore and a synthetic derivatization handle. This compound belongs to the indazol-3-ol chemotype, which has been validated as a kinase hinge-binding fragment and as a scaffold for nanomolar D-amino acid oxidase (DAAO) inhibitors.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 885521-92-6
Cat. No. B1292444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-indazol-3-ol
CAS885521-92-6
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NNC2=O
InChIInChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
InChIKeyJUWHHOSUZDEEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazol-3-ol (CAS 885521-92-6): A Dual-Functional Indazole Scaffold for Targeted Kinase Probe Design and Cross-Coupling Derivatization


6-Bromo-1H-indazol-3-ol (CAS 885521-92-6, MFCD07781600) is a heterobifunctional indazole building block that combines a C6 bromine atom for transition-metal-catalyzed cross-coupling with a C3 hydroxyl group that serves as both a hinge-binding pharmacophore and a synthetic derivatization handle. This compound belongs to the indazol-3-ol chemotype, which has been validated as a kinase hinge-binding fragment and as a scaffold for nanomolar D-amino acid oxidase (DAAO) inhibitors [1]. The bromine substituent at position 6 enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, distinguishing it from the unsubstituted 1H-indazol-3-ol (CAS 100922-96-1) and the 6-chloro analog (CAS 7364-29-6), while the 3-OH group provides target-engagement capability absent in 6-bromo-1H-indazole (CAS 79762-54-2).

Why 6-Bromo-1H-indazol-3-ol Cannot Be Replaced by Unsubstituted, 6-Chloro, or 5-Bromo Indazole Analogs in Research and Development Workflows


The three functional elements of 6-bromo-1H-indazol-3-ol—the indazole N1/N2 hydrogen-bonding system, the C3 hydroxyl (keto-enol tautomeric) group, and the C6 bromine—each contribute independently to molecular recognition and synthetic utility. The unsubstituted 1H-indazol-3-ol (LogP ~1.27) lacks the lipophilicity and cross-coupling handle provided by bromine. The 6-chloro analog (LogP ~1.92) [1] has reduced reactivity in palladium-catalyzed couplings due to the higher C–Cl bond dissociation energy compared to C–Br, affecting both reaction yields and the scope of accessible derivatives . The 5-bromo regioisomer (CAS 7364-27-4, LogP ~1.62) presents a different vector for substitution, altering the geometry of target engagement and the SAR of derived compounds. 6-Bromo-1H-indazole (LogP ~2.33–2.59) lacks the 3-OH group entirely, forfeiting the hydrogen-bond donor/acceptor capacity critical for kinase hinge-region binding . These differences are not merely incremental; they determine which biological targets are accessible and which synthetic routes are feasible.

Quantitative Differentiation Evidence for 6-Bromo-1H-indazol-3-ol Versus Closest Structural Analogs


Enhanced Palladium-Catalyzed Cross-Coupling Reactivity of C6–Br Versus C6–Cl in Indazole Scaffolds

The C6–Br bond in 6-bromo-1H-indazol-3-ol undergoes oxidative addition to Pd(0) catalysts with significantly lower activation energy than the C6–Cl bond in 6-chloro-1H-indazol-3-ol, enabling higher yields and broader substrate scope in Suzuki-Miyaura couplings. The differential reactivity between C–Br and C–Cl positions on the same indazole core has been exploited for sequential, site-selective arylations without intermediate isolation . In a representative synthesis from the primary literature, 6-bromoindazole underwent Suzuki-Miyaura coupling with heterocyclic boronic acids using Pd catalysts to yield 6-substituted indazole derivatives in isolated yields of 12–40%, with the bromo derivative serving as the preferred electrophilic partner over the corresponding chloro analog, which required more forcing conditions or gave lower conversion [1]. General reactivity data establish that C–Br bonds in heteroaryl systems react approximately 5–50 times faster than C–Cl bonds under typical Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) [2].

Synthetic chemistry Cross-coupling Building block procurement

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Quantitative Comparison of 6-Bromo-1H-indazole Versus Indazole Core Scaffolds

6-Bromo-1H-indazole (the closest commercially characterized analog lacking the 3-OH group) demonstrates an IC₅₀ of 4,300 nM against rat neuronal nitric oxide synthase (nNOS) as curated in the BindingDB/ChEMBL database [1]. The same compound shows an IC₅₀ of 4,300 nM against human NOS1 [2]. In contrast, the broader indazole class, particularly 7-nitroindazole derivatives bearing substituents, achieves IC₅₀ values in the sub-micromolar range (e.g., 3-bromo-7-nitroindazole: IC₅₀ 0.17–0.86 μM depending on isoform) [3]. The 3-OH group in indazol-3-ol chemotypes is structurally positioned to coordinate with the heme iron in the NOS active site, a binding mode confirmed crystallographically for nitroindazole analogs [4]. While direct NOS IC₅₀ data for 6-bromo-1H-indazol-3-ol itself are not yet reported, the 4,300 nM value for the 3-unsubstituted 6-bromo-1H-indazole establishes a quantitative baseline against which the 3-OH-containing analog can be benchmarked in future assays [1].

Neuroscience NOS inhibition Enzymology

Physicochemical Property Differentiation: LogP, PSA, and Hydrogen Bonding Capacity Across the 6-Substituted Indazol-3-ol Series

The computed partition coefficient (LogP) of 6-bromo-1H-indazol-3-ol (estimated ~2.0–2.2 based on interpolation between reported values for structurally characterized analogs) positions it in an intermediate lipophilicity range distinct from both the more polar 6-fluoro analog and the more lipophilic 6-bromo-1H-indazole (lacking the 3-OH). Measured LogP values for key comparators are: 1H-indazol-3-ol (CAS 100922-96-1): LogP = 1.27 ; 6-chloro-1H-indazol-3-ol (CAS 7364-29-6): LogP = 1.92 [1]; 5-bromo-1H-indazol-3-ol (CAS 7364-27-4): LogP = 1.62 ; and 6-bromo-1H-indazole (CAS 79762-54-2): LogP = 2.33–2.59 [2]. The topological polar surface area (TPSA) for 1H-indazol-3-ol is 41.1 Ų, while the 6-chloro analog has a PSA of 48.9 Ų [1]. The 6-bromo-1H-indazol-3-ol is expected to have a PSA comparable to its chloro analog (~46–49 Ų), maintaining favorable membrane permeability while the bromine atom contributes additional polarizability for halogen bonding interactions with target proteins.

Medicinal chemistry Physicochemical properties Drug-likeness optimization

D-Amino Acid Oxidase (DAAO) Inhibitory Activity: Structure-Activity Relationship of 6-Position Substitution on the Indazol-3-ol Scaffold

The indazol-3-ol chemotype has been validated as a novel class of nanomolar DAAO inhibitors, with the 6-position substituent playing a critical role in modulating potency. In a comprehensive SAR study by Szilágyi et al. (2018), the unsubstituted 1H-indazol-3-ol exhibited an IC₅₀ of 27 nM against human DAAO, while the 6-fluoro derivative (6-fluoro-1H-indazol-3-ol, CAS 2065250-25-9) showed an IC₅₀ of 120 nM (0.12 μM), representing approximately a 4.4-fold decrease in potency upon fluorine substitution [1]. The 6-fluoro analog was further characterized by pKa measurement, isothermal titration calorimetry, in vitro metabolic stability, and PAMPA assays, and demonstrated significant in vivo activity by increasing plasma D-serine levels in mice . This SAR establishes that the 6-position substituent directly modulates DAAO inhibitory activity. The 6-bromo analog (6-bromo-1H-indazol-3-ol) is positioned to explore the effect of a larger, more polarizable halogen at this position, with bromine's atomic radius (1.85 Å vs. 1.47 Å for fluorine) and polarizability potentially yielding distinct potency and selectivity profiles compared to the 6-fluoro benchmark.

Schizophrenia DAAO inhibition CNS drug discovery

Antibiotic Potentiation Activity: 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase with Defined MIC Modulation Values

6-Bromoindazole serves as a key building block for antibiotic potentiators targeting bacterial cystathionine γ-lyase (CGL). In a 2025 study, 6-bromoindazole-derived compounds MNS3 and MNS4 were synthesized and evaluated for their ability to potentiate gentamicin (Gm) and kanamycin (Km) against Bacillus subtilis. Compound MNS3 (potassium 3-amino-5-((6-bromo-1H-indazol-1-yl)methyl)thiophene-2-carboxylate) reduced the MIC of gentamicin to approximately 90 μM and the MIC of kanamycin to 90 μM, while exhibiting a CC₅₀ of 190 μM against HEK293T cells, yielding a selectivity margin of approximately 2.1-fold [1]. In comparison, the corresponding 6-bromoindole analog MNS2 showed MIC values of ~100 μM (Gm) and no detectable potentiation with kanamycin, with a lower CC₅₀ of 25 μM, indicating that the indazole core provides both improved activity and reduced cytotoxicity relative to the indole counterpart [1]. These data establish that the 6-bromoindazole nucleus—the core substructure of 6-bromo-1H-indazol-3-ol—confers measurable advantages in antibacterial potentiation applications.

Antimicrobial resistance Antibiotic potentiators Cystathionine γ-lyase inhibition

Kinase Profiling: MetAP2 and DYRK1A Binding Data for 6-Bromo-1H-indazole Defining a Selectivity Baseline for the 3-OH Analog

The 6-bromoindazole core has been profiled against a range of kinase and non-kinase targets, providing a quantitative selectivity baseline. In BindingDB, 6-bromo-1H-indazole (CHEMBL247365) shows an IC₅₀ of 1,100 nM (1.10 μM) against human methionine aminopeptidase 2 (MetAP2) in a recombinant enzyme inhibition assay [1], and a Kd of 38,000 nM (38 μM) against human DYRK1A kinase measured by isothermal titration calorimetry [2]. Separately, a 6-bromoindazole-derived compound (6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine) demonstrated an IC₅₀ of 1.4 μM against cyclin G-associated kinase (GAK) with improved liver microsomal stability and narrow kinome selectivity [3]. These data points establish that the 6-bromoindazole fragment exhibits moderate, selective target engagement that can be further tuned by the addition of the 3-OH substituent present in 6-bromo-1H-indazol-3-ol, which introduces additional hydrogen-bonding capacity for kinase hinge-region binding .

Kinase inhibition Target engagement Chemical probe development

Validated Research and Procurement Applications for 6-Bromo-1H-indazol-3-ol Based on Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery: Hinge-Binding Scaffold with C6 Derivatization Handle

For fragment-based drug discovery (FBDD) programs targeting tyrosine kinases or serine/threonine kinases, 6-bromo-1H-indazol-3-ol provides a privileged hinge-binding fragment as documented for the 1H-indazol-3-ol scaffold , while the C6 bromine enables rapid fragment elaboration via Suzuki-Miyaura cross-coupling to explore vector space extending from the hinge region toward the solvent-exposed or selectivity pocket regions. The 6-bromo-1H-indazole core has demonstrated measurable but selective target engagement (MetAP2 IC₅₀ = 1,100 nM; DYRK1A Kd = 38,000 nM; 34.5-fold selectivity window) [1], establishing that this scaffold does not promiscuously inhibit all kinases and can be optimized for selectivity. Procurement rationale: selecting the 6-bromo analog over the 6-chloro version is supported by the approximately 5–50× faster oxidative addition rate of C–Br versus C–Cl bonds in Pd-catalyzed couplings [2], directly reducing synthesis cycle times in fragment elaboration campaigns.

DAAO Inhibitor Lead Optimization for Schizophrenia and Cognitive Disorders

The indazol-3-ol scaffold has produced nanomolar DAAO inhibitors with in vivo target engagement as demonstrated by elevated plasma D-serine levels in mice following administration of 6-fluoro-1H-indazol-3-ol [3]. The quantitative SAR established at the 6-position—27 nM for unsubstituted 1H-indazol-3-ol versus 120 nM for the 6-fluoro analog [4]—provides a strong rationale for exploring the 6-bromo analog to investigate the effects of halogen size and polarizability on both potency and CNS penetration. The intermediate calculated LogP (~2.0–2.2) of 6-bromo-1H-indazol-3-ol places it in a favorable range for blood-brain barrier penetration (optimal CNS drug LogP range: 1–4), while the bromine atom's polarizability may enhance halogen-bonding interactions within the DAAO active site. Procurement rationale: the 6-bromo analog is the logical next step in the 6-position halogen SAR series following characterization of the 6-H and 6-F derivatives.

Antibiotic Potentiator Development Targeting Bacterial Cystathionine γ-Lyase

The 6-bromoindazole core has been validated as a superior scaffold for bacterial CGL inhibitor development, with derivative MNS3 demonstrating gentamicin MIC modulation to ~90 μM and a CC₅₀ of 190 μM against mammalian cells, compared to the corresponding 6-bromoindole analog MNS2 (CC₅₀ = 25 μM, representing a 7.6-fold safety margin improvement) [5]. For programs building on this chemotype, 6-bromo-1H-indazol-3-ol offers an additional synthetic elaboration point at the C3 hydroxyl group, which can be exploited for introducing solubilizing groups, prodrug moieties, or additional target-engagement elements without sacrificing the C6-bromoindazole core that confers the favorable cytotoxicity profile. Procurement rationale: the 3-OH group provides synthetic flexibility not available in 6-bromoindazole, enabling more diverse SAR exploration while retaining the validated antibacterial potentiation scaffold.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Hit Discovery

The 6-bromoindazole core has an established nNOS IC₅₀ of 4,300 nM (4.3 μM), providing a defined potency benchmark for hit discovery [6]. The indazol-3-ol chemotype is structurally predisposed for heme-iron coordination in the NOS active site, as demonstrated crystallographically for nitroindazole-based NOS inhibitors [7]. For hit-to-lead programs, 6-bromo-1H-indazol-3-ol represents a dual-opportunity starting point: the 3-OH group is positioned for heme coordination (predicted to enhance potency relative to 6-bromo-1H-indazole), and the C6 bromine allows for subsequent vector exploration via cross-coupling. Procurement rationale: this compound enables a more efficient hit-to-lead path compared to the unsubstituted 1H-indazol-3-ol (which lacks a derivatization handle) or 6-bromo-1H-indazole (which lacks the potency-enhancing 3-OH group), consolidating two essential features into a single building block.

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